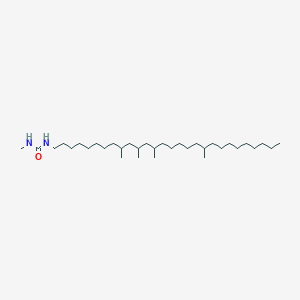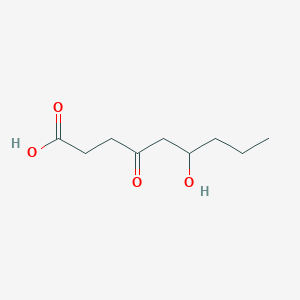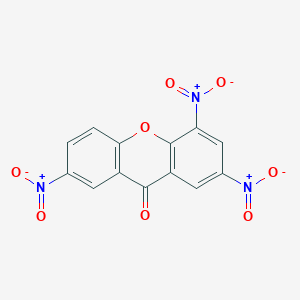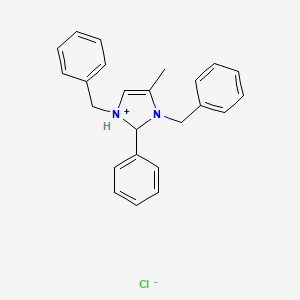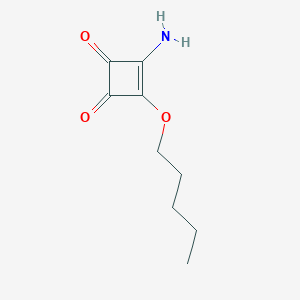![molecular formula C20H26OSi B14281175 tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane CAS No. 120727-59-5](/img/structure/B14281175.png)
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a phenoxy group with a phenylethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane typically involves the reaction of a phenoxy compound with a silane reagent under specific conditions. One common method is the hydrosilylation reaction, where a phenoxy compound reacts with a silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The product is then purified through distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Various substituted phenoxy silanes.
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules to enhance stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane involves its ability to form stable bonds with various substrates The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in organic synthesis
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(dimethyl)silane
- Phenoxy(dimethyl)silane
- tert-Butyl(phenoxy)silane
Uniqueness
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane is unique due to the presence of both tert-butyl and phenylethenyl groups, which provide distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not possible with simpler silanes.
Propiedades
Número CAS |
120727-59-5 |
|---|---|
Fórmula molecular |
C20H26OSi |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[4-(1-phenylethenyl)phenoxy]silane |
InChI |
InChI=1S/C20H26OSi/c1-16(17-10-8-7-9-11-17)18-12-14-19(15-13-18)21-22(5,6)20(2,3)4/h7-15H,1H2,2-6H3 |
Clave InChI |
VMGRPSJZAQKKEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


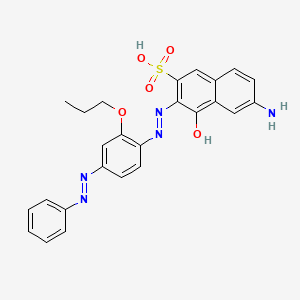
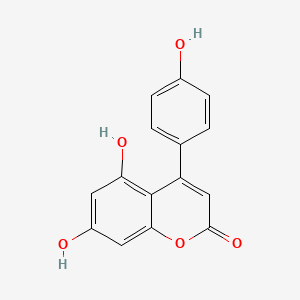

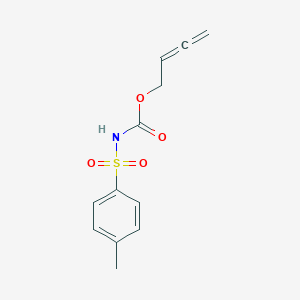
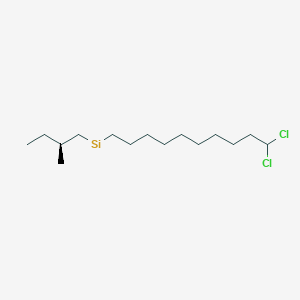
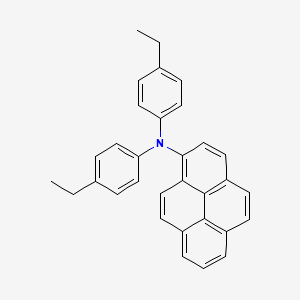
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
